(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes ethoxy, iodo, nitrophenyl, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethoxy Group: This can be achieved through an etherification reaction where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Iodo Group: This step involves the iodination of an aromatic ring, which can be carried out using iodine and an oxidizing agent.
Formation of the Hydrazono Group: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Coupling of the Nitro Group: The nitro group can be introduced through a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.
Final Coupling and Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydrazono groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, the nitrophenyl group may interact with enzymes involved in oxidative stress, while the hydrazono group could form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-AMINOPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with an amino group instead of a nitro group.
2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-METHOXYPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-(2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID imparts unique electronic and steric properties, making it particularly useful in specific chemical reactions and biological applications. The combination of ethoxy, iodo, and hydrazono groups further enhances its reactivity and potential as a versatile compound in research.
Properties
Molecular Formula |
C17H16IN3O6 |
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Molecular Weight |
485.2 g/mol |
IUPAC Name |
2-[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16IN3O6/c1-2-26-15-8-11(7-14(18)17(15)27-10-16(22)23)9-19-20-12-3-5-13(6-4-12)21(24)25/h3-9,20H,2,10H2,1H3,(H,22,23)/b19-9+ |
InChI Key |
OGALYAQBLXZWSG-DJKKODMXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OCC(=O)O |
Origin of Product |
United States |
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